molecular formula C22H32O13 B15146174 4-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,5-diol

4-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,5-diol

Cat. No.: B15146174
M. Wt: 504.5 g/mol
InChI Key: LPFQFJKAHSGCFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cordifolioside A can be extracted from the stems of Tinospora cordifolia using various chromatographic techniques. One validated method involves high-performance thin-layer chromatography (HPTLC) with a mobile phase consisting of hexane, chloroform, methanol, and formic acid . The compound is then characterized using electrospray ionization-tandem mass spectrometry (ESI-MS/MS).

Industrial Production Methods

Industrial production of Cordifolioside A primarily relies on the extraction from Tinospora cordifolia. The process involves the use of solvents like methanol and water in specific proportions to achieve optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cordifolioside A undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of Cordifolioside A.

Scientific Research Applications

Cordifolioside A has a wide range of scientific research applications:

Comparison with Similar Compounds

Cordifolioside A is often compared with other bioactive compounds isolated from Tinospora cordifolia, such as:

Cordifolioside A stands out due to its potent antiviral activity and ability to form stable interactions with viral proteins, making it a promising candidate for further drug development .

Properties

IUPAC Name

4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O13/c1-30-12-6-11(4-3-5-23)7-13(31-2)17(12)34-20-16(27)18(15(26)14(8-24)33-20)35-21-19(28)22(29,9-25)10-32-21/h3-4,6-7,14-16,18-21,23-29H,5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFQFJKAHSGCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)OC3C(C(CO3)(CO)O)O)O)OC)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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